3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide is a complex organic compound characterized by its unique structural features. Its molecular formula is with a molecular weight of approximately 435.88 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an impurity in anticoagulant drugs like Rivaroxaban, which is used to prevent blood clots .
The compound is classified under the category of pharmaceutical intermediates and is often associated with anticoagulant drug development. It is recognized by the CAS Number 1855920-54-5, which helps in its identification across various chemical databases and regulatory frameworks. The compound is also linked to the broader class of oxazolidinone derivatives, known for their diverse biological activities .
The synthesis of 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide typically involves multiple steps, including:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yields and purity .
The molecular structure of 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide can be represented using various structural notations:
Clc1ccsc1C(=O)NC[C@H]2CN(C(=O)O2)c3ccc(cc3)N4CCOCC4=OInChI=1S/C19H18ClN3O5S/c20-15-5-8-29-17(15)18(25)21-9-14-10-23(19(26)28-14)13-3-1-12(2-4-13)22-6-7-27-11-16(22)24/h1-5,8,14H,6-7,9-11H2,(H,21,25)/t14-/m0/s1These notations provide insights into the compound's connectivity and stereochemistry. The presence of various functional groups such as thiophene, oxazolidinone, and chlorinated aromatic rings contributes to its biological activity .
The chemical reactivity of 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide can be analyzed through various reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry .
The mechanism of action for 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide primarily relates to its role as an impurity in Rivaroxaban. It is believed to interact with specific targets in the coagulation pathway:
Understanding these mechanisms is essential for optimizing therapeutic applications and minimizing adverse effects .
The physical properties of 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide include:
| Property | Value |
|---|---|
| Molecular Weight | 435.88 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| Appearance | Solid |
Chemical properties include stability under various pH conditions and reactivity towards nucleophiles due to the presence of electrophilic sites within its structure .
The primary applications of 3-Chloro-N-[[(5S)-2-oxo-3-[4-(3-oxo-4-morpholinyl)phenyl]-5-oxazolidinyl]methyl]-2-thiophenecarboxamide are in pharmaceutical research:
Research continues to explore its potential therapeutic roles beyond anticoagulation, including investigations into other biological pathways influenced by its chemical properties .
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.: 2058075-35-5
CAS No.: